molecular formula C12H10ClN5 B7569834 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine

3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine

Cat. No. B7569834
M. Wt: 259.69 g/mol
InChI Key: XTXUUWUPVPDKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is used in the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as kinases, which are involved in various cellular processes. It has also been suggested that it works by binding to DNA and interfering with its replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine has significant biochemical and physiological effects. It has been found to possess significant antimicrobial and antifungal properties. It has also been found to possess significant antitumor properties and has been studied for its potential use in cancer treatment. Moreover, it has been found to possess significant fluorescent properties, which make it a potential candidate for use as a fluorescent probe for DNA detection.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is its versatility in various applications. It can be used in the synthesis of various biologically active molecules, and it possesses significant antimicrobial, antifungal, and antitumor properties. However, one of the main limitations of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is its potential toxicity. It is important to handle this compound with care, and appropriate safety measures should be taken when working with it.

Future Directions

There are several future directions for research on 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine. One potential direction is the further study of its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Another potential direction is the study of its potential use as a fluorescent probe for DNA detection. This could lead to the development of more sensitive and accurate methods for detecting DNA. Additionally, further research could be done on the synthesis of various biologically active molecules using 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine as a starting material. This could lead to the development of new drugs with potential applications in various fields.

Synthesis Methods

The synthesis of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine can be achieved by various methods. One of the most common methods involves the reaction of 2-aminopyrazine with 7-chloro-1-methylbenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been extensively studied for its potential applications in various fields. It has been found to possess significant antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for DNA detection. Moreover, it has been used in the synthesis of various biologically active molecules, such as kinase inhibitors, which have potential applications in the treatment of cancer and other diseases.

properties

IUPAC Name

3-(7-chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c1-18-10-7(13)3-2-4-8(10)17-12(18)9-11(14)16-6-5-15-9/h2-6H,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXUUWUPVPDKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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